Cas no 2228665-70-9 (tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate)

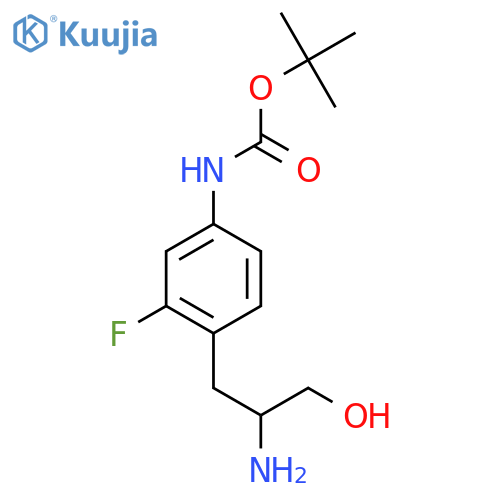

2228665-70-9 structure

商品名:tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate

tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate

- EN300-1900482

- tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate

- 2228665-70-9

-

- インチ: 1S/C14H21FN2O3/c1-14(2,3)20-13(19)17-11-5-4-9(12(15)7-11)6-10(16)8-18/h4-5,7,10,18H,6,8,16H2,1-3H3,(H,17,19)

- InChIKey: NKVMYHVFECUKOX-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1CC(CO)N)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 284.15362070g/mol

- どういたいしつりょう: 284.15362070g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 84.6Ų

tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1900482-0.25g |

tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |

2228665-70-9 | 0.25g |

$1078.0 | 2023-09-18 | ||

| Enamine | EN300-1900482-0.1g |

tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |

2228665-70-9 | 0.1g |

$1031.0 | 2023-09-18 | ||

| Enamine | EN300-1900482-10g |

tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |

2228665-70-9 | 10g |

$5037.0 | 2023-09-18 | ||

| Enamine | EN300-1900482-1.0g |

tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |

2228665-70-9 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1900482-5g |

tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |

2228665-70-9 | 5g |

$3396.0 | 2023-09-18 | ||

| Enamine | EN300-1900482-1g |

tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |

2228665-70-9 | 1g |

$1172.0 | 2023-09-18 | ||

| Enamine | EN300-1900482-2.5g |

tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |

2228665-70-9 | 2.5g |

$2295.0 | 2023-09-18 | ||

| Enamine | EN300-1900482-5.0g |

tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |

2228665-70-9 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1900482-0.5g |

tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |

2228665-70-9 | 0.5g |

$1124.0 | 2023-09-18 | ||

| Enamine | EN300-1900482-10.0g |

tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |

2228665-70-9 | 10g |

$5037.0 | 2023-06-01 |

tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

2228665-70-9 (tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate) 関連製品

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 307-59-5(perfluorododecane)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量